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# biological activity of Tomazin

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An in-depth technical guide on the biological activity of  $\alpha$ -tomatine, a glycoalkaloid found in tomatoes, tailored for researchers, scientists, and drug development professionals.

#### Introduction

 $\alpha$ -tomatine is a steroidal glycoalkaloid predominantly found in unripe tomatoes (Solanum lycopersicum) and other Solanaceae family plants.[1][2] It serves as a primary defensive agent for the plant against a variety of pathogens, including fungi, bacteria, viruses, and insects.[1][3] Beyond its role in plant defense,  $\alpha$ -tomatine has garnered significant interest within the scientific community for its diverse pharmacological properties, which suggest its potential as a therapeutic agent for various human diseases.[1][2][4] This technical guide provides a comprehensive overview of the biological activities of  $\alpha$ -tomatine, with a focus on its anticancer, anti-inflammatory, and antifungal properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

## **Anticancer Activity**

α-tomatine has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those of the prostate, breast, colon, liver, lung, and leukemia.[5] Its anticancer activity is mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[6]

## **Quantitative Data: Cytotoxicity of α-Tomatine**



The following tables summarize the half-maximal inhibitory concentration (IC50) values of  $\alpha$ -tomatine against various human cancer cell lines.

Table 1: IC50 Values of α-Tomatine in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
PC-3	Prostate Adenocarcinoma	1.67 ± 0.3	Not Specified	[7]
PC3	Prostate Cancer	~3.0 μg/mL (~2.9 μM)	48	[8][9]
MDA-MB-231	Breast Cancer	Not Specified	48	[10]
KATO III	Gastric Cancer	Not Specified	48	[10]
CT-26	Colon Cancer	3.5	24	[11]
HBL	Metastatic Melanoma	0.53 ± 0.04	24	[12]
hmel-1	Metastatic Melanoma	0.72 ± 0.06	24	[12]
M3	Metastatic Melanoma	1.03 ± 0.04	24	[12]
HepG2	Hepatocellular Carcinoma	3.6 ± 1.2	24	[13]
AGS	Gastric Carcinoma	2	Not Specified	[14]
SH-SY5Y	Neuroblastoma	1.6	Not Specified	[14]
A549	Non-small Cell Lung Cancer	1.1	Not Specified	[14]
HL-60	Myeloid Leukemia	~2 µM (for 50% decrease in viable cells)	Not Specified	[15]



Table 2: Comparative IC50 Values of  $\alpha$ -Tomatine and its Derivatives

Compound	PC3 (Prostate)	MDA-MB-231 (Breast)	KATO III (Gastric)
α-Tomatine	3.0 ± 0.3 μg/mL	Not Specified	Not Specified
β1-Tomatine	82.5 ± 9.6 μg/mL	Not Specified	Not Specified
y-Tomatine	103.2 ± 16.6 μg/mL	Not Specified	Not Specified
δ-Tomatine	100.5 ± 5.0 μg/mL	Not Specified	Not Specified
Tomatidine	248.9 ± 11.2 μg/mL	Not Specified	Not Specified

Data from reference[8]. Values are presented as µg/mL after 48 hours of treatment.

## Signaling Pathways in Anticancer Activity

 $\alpha$ -tomatine's anticancer effects are mediated through multiple signaling pathways, primarily leading to apoptosis.

- Intrinsic and Extrinsic Apoptosis Pathways: In prostate cancer cells (PC-3), α-tomatine induces apoptosis by activating both intrinsic and extrinsic pathways, evidenced by the activation of caspase-3, -8, and -9, depolarization of the mitochondrial membrane, and release of cytochrome c.[16][7][17]
- Caspase-Independent Apoptosis: In some cancer cell lines, such as mouse colon cancer CT-26 cells and human leukemia cells (HL60 and K562), α-tomatine can induce caspase-independent cell death.[11][18] This involves the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus.[18]
- Inhibition of NF-κB Signaling: α-tomatine has been shown to inhibit the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a key transcription factor that



#### Foundational & Exploratory

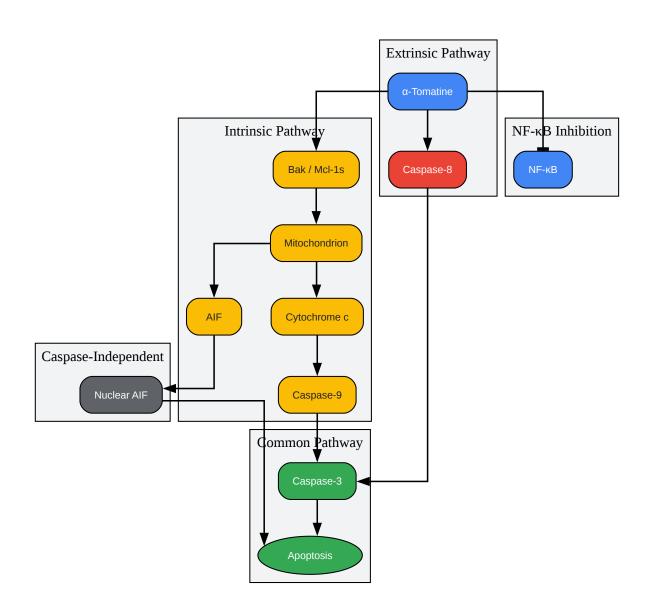
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promotes cell proliferation and survival in cancer cells.[16][7] This inhibition contributes to the induction of apoptosis.[17]

 Modulation of PI3K/Akt and MAPK/ERK Pathways: The compound also affects other critical survival pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogenactivated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[15][5]
 [17]

Below is a DOT language script visualizing the apoptotic signaling pathway induced by  $\alpha$ -tomatine.





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Caption: Apoptotic signaling pathways induced by  $\alpha$ -tomatine.

# **Experimental Protocols**



#### 1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of  $\alpha$ -tomatine on cancer cells.

- Objective: To determine the concentration of α-tomatine that inhibits cell viability by 50% (IC50).
- Methodology:
  - Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[12]
  - $\circ$  Replace the culture medium with fresh medium containing increasing concentrations of  $\alpha$ -tomatine (e.g., 0.1 to 10  $\mu$ M).[12]
  - Incubate the cells for the desired period (e.g., 24 or 48 hours).
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
  - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[12]
- 2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by  $\alpha$ -tomatine.

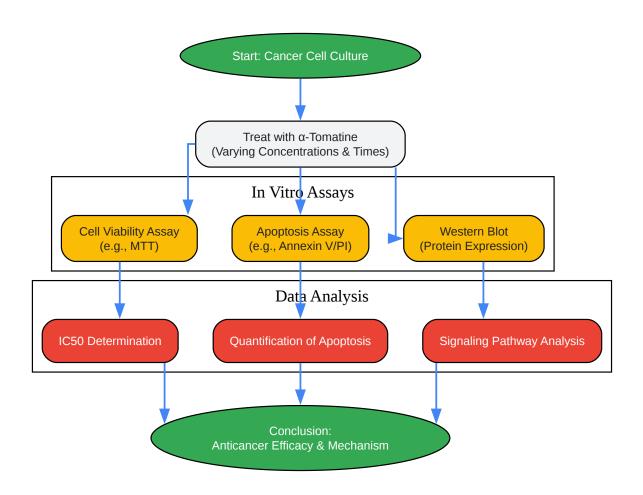
- Objective: To quantify the percentage of apoptotic and necrotic cells.
- Methodology:



- $\circ$  Treat cancer cells with α-tomatine at a specific concentration (e.g., 2.0 μM) for various time points (e.g., 1, 3, 6, 24 hours).[16][17]
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16][17]

Below is a DOT language script visualizing the experimental workflow for assessing  $\alpha$ -tomatine's anticancer activity.





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Caption: Experimental workflow for in vitro anticancer activity assessment.

## **Anti-inflammatory Activity**

 $\alpha$ -tomatine exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[1][19][20]

### Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of  $\alpha$ -tomatine are primarily attributed to the inhibition of the NF- $\kappa$ B and MAPK signaling pathways.[19][20]

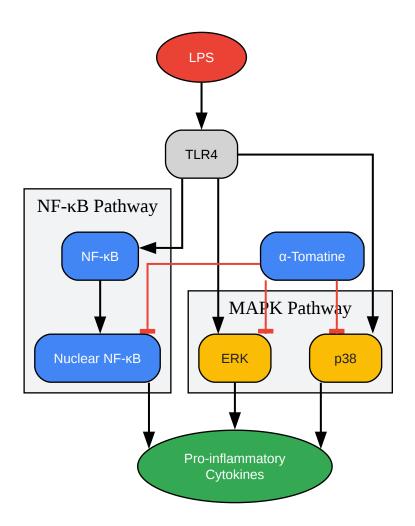
• Inhibition of NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages and splenocytes, α-tomatine suppresses the nuclear translocation of NF-κB-p65, a critical step in



the activation of this pro-inflammatory transcription factor.[19][20]

• Inhibition of MAPK Pathway: α-tomatine also attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK) and p38.[19][20]

Below is a DOT language script visualizing the anti-inflammatory signaling pathway of  $\alpha$ -tomatine.



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Caption: Anti-inflammatory signaling pathway of  $\alpha$ -tomatine.

### **Experimental Protocol**

1. Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages



- Objective: To evaluate the effect of α-tomatine on the production of pro-inflammatory cytokines.
- Methodology:
  - Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
  - Pre-treat the cells with various concentrations of  $\alpha$ -tomatine for 1 hour.
  - Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
  - Collect the cell culture supernatant.
  - Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
  - Normalize cytokine levels to the total protein concentration of the cell lysates.

### **Antifungal Activity**

 $\alpha$ -tomatine possesses broad-spectrum antifungal activity, which is a key aspect of its natural defensive role in plants.[1][4][21]

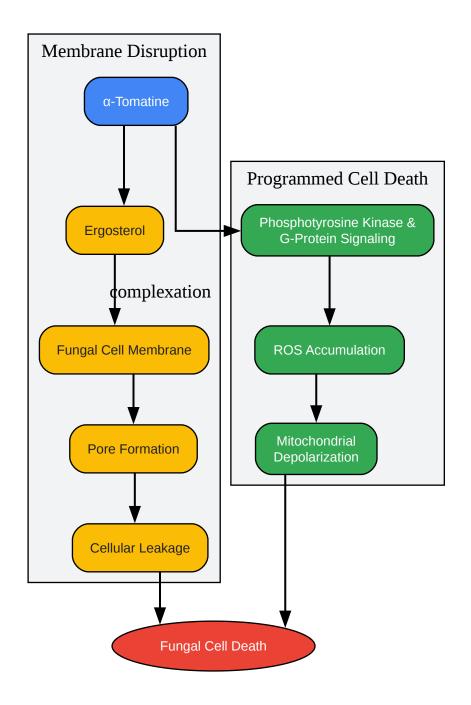
#### **Mechanism of Antifungal Action**

The primary mechanism of  $\alpha$ -tomatine's antifungal activity involves its interaction with sterols in the fungal cell membrane.[21][22]

- Membrane Disruption: α-tomatine complexes with ergosterol, a major component of fungal cell membranes. This interaction disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[4][22]
- Induction of Programmed Cell Death: In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death (apoptosis-like) process. This is characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and TUNEL-positive nuclei.[23] This process appears to be mediated by the activation of phosphotyrosine kinase and G-protein signaling pathways.[23]



Below is a DOT language script visualizing the antifungal mechanism of  $\alpha$ -tomatine.



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